2,3-DI-O-Methyl-D-glucopyranose

Overview

Description

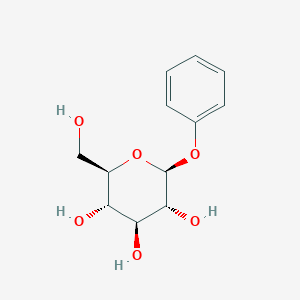

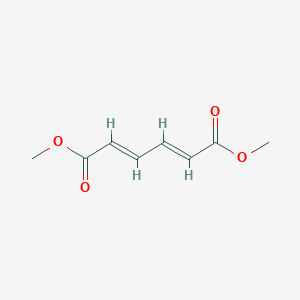

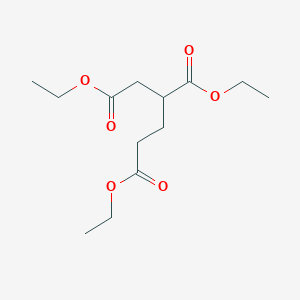

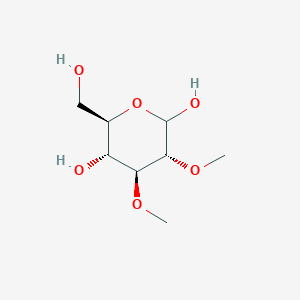

2,3-DI-O-Methyl-D-glucopyranose is a chemical compound with the molecular formula C8H16O6 . It has an average mass of 208.209 Da and a monoisotopic mass of 208.094681 Da . It has 4 of 5 defined stereocenters .

Molecular Structure Analysis

2,3-DI-O-Methyl-D-glucopyranose has a molecular structure that includes 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its structure also contains 1 primary alcohol, 1 secondary alcohol, and 3 ether (aliphatic) groups .Physical And Chemical Properties Analysis

2,3-DI-O-Methyl-D-glucopyranose has a density of 1.3±0.1 g/cm3, a boiling point of 383.5±42.0 °C at 760 mmHg, and a flash point of 185.7±27.9 °C . It also has a molar refractivity of 46.8±0.4 cm3, a polar surface area of 88 Å2, and a molar volume of 157.1±5.0 cm3 .Scientific Research Applications

O-methylated Amylose and Cyclodextrins :

- The conformation of glucopyranose units in O-methylated amylose, cyclodextrins, and model O-methylated glucoses was studied using PMR and IR spectroscopy. The findings revealed the chair "Cl" conformation of the glucopyranose units. Additionally, the study investigated the hydrogen bonding in partially methylated compounds in different solvents, revealing an internal hydrogen bond in 2,6-di-O-methylated α- and β-cyclodextrin that contributes to their resistance to methylation. These insights can guide the design and synthesis of cyclodextrin-based drug delivery systems and other applications (Casu, Reggiani, Gallo, & Vigevani, 1968).

Endotoxin Antagonist :

- A derivative, E5564, was designed as a synthetic lipodisaccharide to antagonize the toxic effects of endotoxin, a component of Gram-negative bacteria. This compound showed promise in vitro and in vivo as an antagonist of LPS without agonistic activity, making it a potential therapeutic agent for diseases caused by endotoxin. The specificity of this compound and its interactions with cell surface receptors could guide further research in developing treatments for endotoxin-related conditions (Mullarkey et al., 2003).

Antitumor Activity of Galloyl Glucosides :

- Twelve galloyl glucosides synthesized from D-glucose showed diverse substitution patterns and demonstrated inhibitory effects on various human cancer cell lines in vitro and in vivo. These findings suggest the potential of galloyl glucoside derivatives for developing new antitumor agents (Li, Dong, & Cui, 2015).

Oxidation Kinetics :

- The oxidation of 3-O-methyl-D-glucopyranose by Cr(VI) in an acidic medium was studied to understand its reaction pathways and final products. The study offers insights into the redox reaction mechanisms, potentially guiding future research on the chemical behavior and applications of similar compounds (Frascaroli, Salas-peregrin, Sala, & Signorella, 2009).

Serodiagnosis of Leprosy :

- The compound's use in creating an antigen for the serodiagnosis of leprosy was explored. The research indicates that 3,6-di-O-methyl-beta-D-glucopyranose in its cyclic hemiacetal form is necessary for binding anti-glycolipid IgM from leprosy patients. This has promising implications for the development of diagnostic tools for leprosy and potentially other diseases (Cho et al., 1984).

Ring-Opening Polymerization :

- New 1,4-anhydro-glucopyranose derivatives were synthesized, and their polymerizability was studied. The research into these compounds' polymerization could influence the development of new materials and applications in biodegradable plastics, drug delivery systems, and more (Yoshida et al., 1998).

properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-12-6-5(10)4(3-9)14-8(11)7(6)13-2/h4-11H,3H2,1-2H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYIWHJCOMWKNU-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1OC)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595384 | |

| Record name | 2,3-Di-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-DI-O-Methyl-D-glucopyranose | |

CAS RN |

1133-45-5 | |

| Record name | 2,3-Di-O-methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.